molecular formula C18H26N2O5S B5464876 2-[2-Methyl-4-(morpholine-4-sulfonyl)-phenoxy]-1-piperidin-1-yl-ethanone CAS No. 878436-48-7

2-[2-Methyl-4-(morpholine-4-sulfonyl)-phenoxy]-1-piperidin-1-yl-ethanone

Cat. No.: B5464876
CAS No.: 878436-48-7
M. Wt: 382.5 g/mol
InChI Key: IOVDQURAPFUTQV-UHFFFAOYSA-N
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Description

2-[2-Methyl-4-(morpholine-4-sulfonyl)-phenoxy]-1-piperidin-1-yl-ethanone is a complex organic compound with a unique structure that combines a piperidine ring, a morpholine sulfonyl group, and a phenoxy group

Properties

IUPAC Name

2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-15-13-16(26(22,23)20-9-11-24-12-10-20)5-6-17(15)25-14-18(21)19-7-3-2-4-8-19/h5-6,13H,2-4,7-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVDQURAPFUTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501150813
Record name 2-[2-Methyl-4-(4-morpholinylsulfonyl)phenoxy]-1-(1-piperidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878436-48-7
Record name 2-[2-Methyl-4-(4-morpholinylsulfonyl)phenoxy]-1-(1-piperidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878436-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-Methyl-4-(4-morpholinylsulfonyl)phenoxy]-1-(1-piperidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methyl-4-(morpholine-4-sulfonyl)-phenoxy]-1-piperidin-1-yl-ethanone typically involves multiple steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 2-methyl-4-(morpholine-4-sulfonyl)phenol with an appropriate halogenated reagent under basic conditions to form the phenoxy intermediate.

    Introduction of the piperidine ring: The phenoxy intermediate is then reacted with a piperidine derivative under suitable conditions to introduce the piperidine ring.

    Final coupling: The final step involves coupling the intermediate with ethanone under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methyl-4-(morpholine-4-sulfonyl)-phenoxy]-1-piperidin-1-yl-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents to modify the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[2-Methyl-4-(morpholine-4-sulfonyl)-phenoxy]-1-piperidin-1-yl-ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.

    Biological Research: The compound may be used as a tool in biological studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 2-[2-Methyl-4-(morpholine-4-sulfonyl)-phenoxy]-1-piperidin-1-yl-ethanone involves its interaction with specific molecular targets. The sulfonyl group and piperidine ring are key functional groups that contribute to its activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-Methyl-4-(morpholine-4-sulfonyl)-phenoxy]-1-piperidin-1-yl-ethanone: shares similarities with other compounds containing piperidine and morpholine sulfonyl groups.

    4-(Morpholine-4-sulfonyl)aniline: This compound has a similar sulfonyl group but lacks the piperidine and phenoxy moieties.

    {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine: This compound contains a morpholine sulfonyl group and a phenyl ring but differs in its overall structure.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

The compound (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(morpholino)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C15H15N3OS
Molecular Weight : 285.36 g/mol
IUPAC Name : (2-(benzo[d]thiazol-2-yl)pyridin-3-yl)(morpholino)methanone

The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The morpholine ring contributes to its pharmacological profile by enhancing solubility and bioavailability.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives display potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria Inhibition Zone (mm)
Thiazole Derivative AS. aureus24
Thiazole Derivative BE. coli22

The presence of the benzo[d]thiazole group in our compound may similarly enhance its antimicrobial efficacy.

Anticancer Activity

Thiazole-containing compounds have also been explored for their anticancer properties. Studies demonstrate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways such as the MAPK pathway .

A recent study evaluated the cytotoxic effects of thiazole derivatives against several cancer cell lines, revealing IC50 values in the low micromolar range for some analogs:

Compound Cell Line IC50 (µM)
Thiazole Derivative CA431 (skin cancer)1.98
Thiazole Derivative DU251 (glioblastoma)1.61

These findings suggest that our target compound could exhibit similar anticancer activity due to structural similarities.

The proposed mechanism of action for thiazole-based compounds often involves interaction with cellular targets such as enzymes or receptors. For instance, the electrophilic nature of the thiazole ring allows it to form covalent bonds with nucleophilic sites on proteins, leading to altered enzyme activity or receptor modulation .

In particular, studies suggest that the morpholino group may enhance selectivity towards specific targets while improving pharmacokinetic properties.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study assessed a series of thiazole derivatives against clinical isolates of E. coli. The tested compounds showed varying degrees of inhibition, with some derivatives achieving significant antimicrobial activity comparable to standard antibiotics .
  • Case Study on Anticancer Activity : A recent investigation into thiazole-pyridine hybrids revealed promising results in inducing apoptosis in breast cancer cells via ROS generation and mitochondrial dysfunction . The study highlighted the importance of structural modifications in enhancing anticancer potency.

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